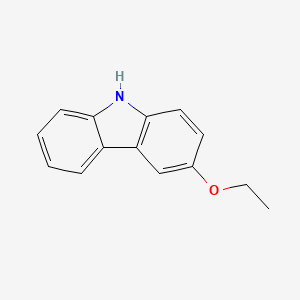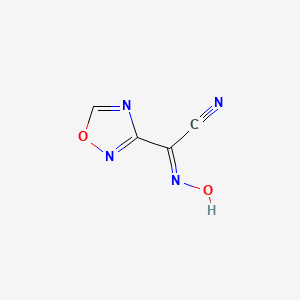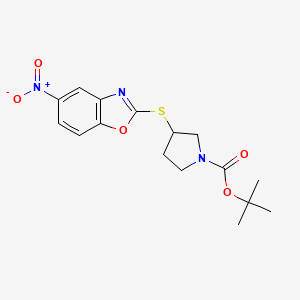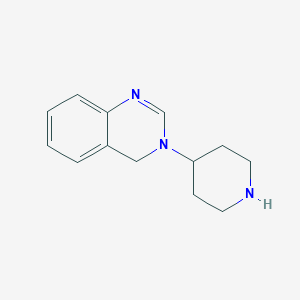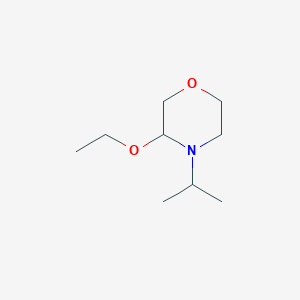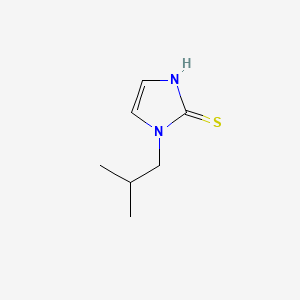
1-Isobutyl-2-mercaptoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with an isobutyl group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1H-imidazole-2-thiol typically involves the cyclization of α-amino ketones or aldehydes with potassium thiocyanate. The reaction conditions are mild and can include various functional groups, making the process versatile .
Industrial Production Methods: Industrial production methods for 1-Isobutyl-1H-imidazole-2-thiol often involve multi-component reactions under optimized conditions to maximize yield and efficiency. Catalysts and green chemistry approaches are increasingly being used to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isobutyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives with altered functional groups.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-1H-imidazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-Isobutyl-1H-imidazole-2-thiol involves its interaction with molecular targets through its thiol and imidazole groups. These interactions can modulate enzyme activity, alter biochemical pathways, and affect cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- 1-sec-Butyl-2-mercaptoimidazole
- 1-Isobutyl-2-mercaptoimidazole
- 1-sec-Butyl-2-thiolimidazole
Comparison: Compared to these similar compounds, 1-Isobutyl-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability .
Eigenschaften
CAS-Nummer |
63905-45-3 |
|---|---|
Molekularformel |
C7H12N2S |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
3-(2-methylpropyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c1-6(2)5-9-4-3-8-7(9)10/h3-4,6H,5H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
IXAMDLPSWOZYRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=CNC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


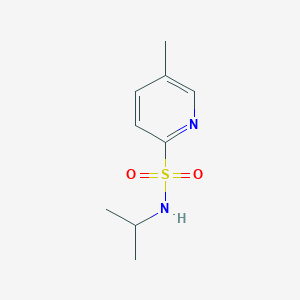
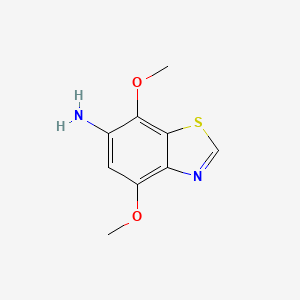

![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)
